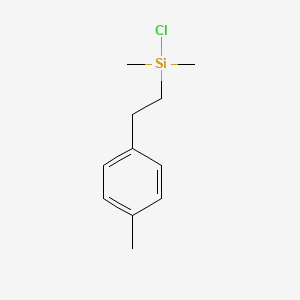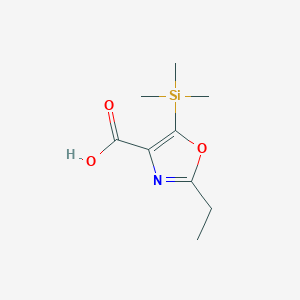![molecular formula C12H12N2O2 B11887413 4,8-Dimethyl-5,7-dihydropyrrolo[2,3-f]indole-2,6(1H,3H)-dione](/img/structure/B11887413.png)
4,8-Dimethyl-5,7-dihydropyrrolo[2,3-f]indole-2,6(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,8-Dimethyl-5,7-dihydropyrrolo[2,3-f]indole-2,6(1H,3H)-dione is a heterocyclic compound that belongs to the class of pyrroloindoles. These compounds are known for their unique structural features and potential applications in various fields, including organic electronics and medicinal chemistry. The compound’s structure consists of a fused pyrrole and indole ring system, which imparts significant stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dimethyl-5,7-dihydropyrrolo[2,3-f]indole-2,6(1H,3H)-dione can be achieved through several methods. One common approach involves the acid-catalyzed dimerization reaction of pyrroles. This method is metal-free and utilizes pyrrole substrates synthesized from biological dipeptides . The reaction conditions typically involve the use of bulky p-toluene sulfonic acid (TsOH) as a catalyst, which promotes the formation of the desired product with a cis-configuration .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar acid-catalyzed dimerization reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, concentration, and catalyst loading. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4,8-Dimethyl-5,7-dihydropyrrolo[2,3-f]indole-2,6(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrroloindole scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrroloindoles, oxidized derivatives, and reduced forms of the original compound.
科学研究应用
4,8-Dimethyl-5,7-dihydropyrrolo[2,3-f]indole-2,6(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with anti-tumor properties.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in cancer research.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
作用机制
The mechanism of action of 4,8-Dimethyl-5,7-dihydropyrrolo[2,3-f]indole-2,6(1H,3H)-dione involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting certain enzymes or receptors involved in cancer cell proliferation. The compound’s unique structure allows it to bind effectively to these targets, disrupting their normal function and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
2,3-Dimethyl-1H-indole: Another indole derivative with similar structural features.
4,5-Dihydropyrrolo[1,2,3-e,f][1,5]benzodiazepin-6(7H)-one: A related compound with a fused benzodiazepine ring system.
Uniqueness
4,8-Dimethyl-5,7-dihydropyrrolo[2,3-f]indole-2,6(1H,3H)-dione is unique due to its specific substitution pattern and the presence of both pyrrole and indole rings. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
分子式 |
C12H12N2O2 |
|---|---|
分子量 |
216.24 g/mol |
IUPAC 名称 |
4,8-dimethyl-1,3,5,7-tetrahydropyrrolo[2,3-f]indole-2,6-dione |
InChI |
InChI=1S/C12H12N2O2/c1-5-7-3-9(15)14-12(7)6(2)8-4-10(16)13-11(5)8/h3-4H2,1-2H3,(H,13,16)(H,14,15) |
InChI 键 |
KEBXCIMOOBHSIV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2CC(=O)NC2=C(C3=C1NC(=O)C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]-](/img/structure/B11887334.png)
![N-Butyl-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11887355.png)



![8-Methyl-9-(2-pyridinyl)-7-oxa-8-azadispiro[2.0.2.3]nonane](/img/structure/B11887381.png)







